molecular formula C13H16N2O3 B1407026 ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate CAS No. 1018526-40-3

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate

Cat. No.: B1407026
CAS No.: 1018526-40-3
M. Wt: 248.28 g/mol
InChI Key: SHXUVODMTDTHJU-UHFFFAOYSA-N
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Description

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate is an organic compound with the molecular formula C12H15NO3

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .

Mode of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, can undergo various condensation and substitution reactions . These reactions could potentially lead to changes in the targets they interact with.

Biochemical Pathways

It’s worth noting that cyanoacetamide derivatives are often used as precursors for the synthesis of various heterocyclic compounds . These compounds can influence a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the organism’s metabolic pathways.

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-{[cyano(4-methoxyphenyl)methyl]amino}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methoxyphenyl)methyl]aminoacetate
  • Ethyl cyanoacetate
  • 4-Methoxybenzylamine

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10/h4-7,12,15H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUVODMTDTHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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